Aflatoxin B1

描述

属性

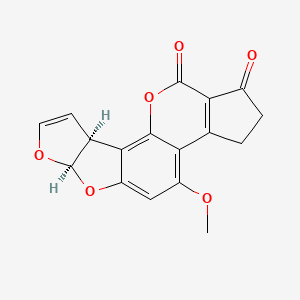

IUPAC Name |

(3S,7R)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8,17H,2-3H2,1H3/t8-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIQSTLJSLGHID-WNWIJWBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C=COC5OC4=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 | |

| Record name | AFLATOXIN B-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020035, DTXSID00873175 | |

| Record name | Aflatoxin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Aflatoxin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aflatoxin b-1 appears as colorless to pale yellow crystals or white powder. Exhibits blue fluorescence. (NTP, 1992), Solid; Exhibits blue fluorescence; [Merck Index] Colorless to pale yellow or white solid; [CAMEO] Faintly yellow powder; [MSDSonline], Solid | |

| Record name | AFLATOXIN B-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aflatoxin B1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aflatoxin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | AFLATOXIN B-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Crystals ... exhibits blue fluorescence | |

CAS No. |

1162-65-8, 10279-73-9 | |

| Record name | AFLATOXIN B-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aflatoxin B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1162-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aflatoxin B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AFLATOXIN B1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aflatoxin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Aflatoxin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6aα,9aα-tetrahydro-4-methoxycyclopenta[c]furo[2',3':4,5]furo[2,3-h]chromene-1,11-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFLATOXIN B1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N2N2Y55MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AFLATOXIN B1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aflatoxin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

514 to 516 °F (NTP, 1992), 268 °C | |

| Record name | AFLATOXIN B-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AFLATOXIN B1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

准备方法

Early Total Synthesis by Büchi Group

The first total synthesis of (±)-aflatoxin B1, achieved by Büchi and colleagues in 1967, established foundational methodologies for constructing its complex pentacyclic framework. Beginning with 5-methoxyresorcinol, the team employed a Pechmann condensation with ethyl acetoacetate to form the coumarin core. Subsequent iodination at C-4 enabled a Friedel-Crafts acylation to introduce the cyclopentenone moiety. A critical challenge involved the regioselective reduction of the C-ring hemiacetal, which required precise control of reaction conditions to avoid over-reduction. The 13-step sequence achieved a 0.9% overall yield, with pyrolysis at 240°C serving as the final step to annulate the difuran system.

Asymmetric Synthesis via Palladium-Catalyzed Dynamic Kinetic Resolution

Trost’s 2003 asymmetric synthesis marked a paradigm shift by introducing enantioselective control during B-ring formation. Using a palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT), the team coupled iodocoumarin precursors with lactone derivatives to establish the stereochemistry at C-10b. This approach leveraged π-allyl palladium intermediates to achieve 94% enantiomeric excess (ee) in the key carbon-carbon bond-forming step. Subsequent Heck cyclization and selective C-ring acylation culminated in a nine-step route with 1.6% overall yield, demonstrating significant improvements in stereochemical fidelity compared to racemic methods.

Radical Cyclization and Oxaza–Cope Rearrangement Approaches

Alternative synthetic strategies have explored radical-mediated and rearrangement-based tactics. Snieckus’ 1988 formal synthesis utilized a brominated coumarin precursor subjected to tributyltin hydride-mediated radical cyclization, achieving the B-ring closure in 65% yield. Rapoport’s group employed an oxaza–Cope rearrangement of hydroxylamine-aldehyde adducts to construct the C-ring with 2.9% overall efficiency, though competing side reactions limited scalability. These methods underscore the versatility of modern organic synthesis in addressing this compound’s structural complexity.

Table 1: Comparative Analysis of this compound Synthetic Methods

| Method | Key Steps | Total Steps | Overall Yield | Stereochemical Outcome |

|---|---|---|---|---|

| Büchi (1967) | Pechmann condensation, Friedel-Crafts | 13 | 0.9% | Racemic |

| Trost (2003) | DYKAT, Heck cyclization | 9 | 1.6% | 94% ee |

| Snieckus (1988) | Radical cyclization | 7 | 2.1% | Racemic |

| Rapoport (1986) | Oxaza–Cope rearrangement | 6 | 2.9% | Racemic |

Analytical Preparation from Biological Matrices

Extraction Protocols for Food Samples

Standardized extraction methodologies, as codified by the FSSAI, employ methanol-water (85:15 v/v) mixtures to isolate aflatoxins from ground agricultural commodities. For 50g samples, homogenization with 250mL solvent followed by 30-minute mechanical shaking ensures efficient mycotoxin release. Filtration through Whatman No. 4 paper precedes liquid-liquid partitioning, where hexane removes non-polar interferents before chloroform extraction of aflatoxins. Critical parameters include pH adjustment to 6.5–7.0 during phase separation and strict temperature control (<40°C) during solvent evaporation to prevent thermal degradation.

Purification via Silica Gel Chromatography

Crude extracts undergo purification using activated silica gel (60–120 mesh) columns conditioned with hexane. Elution with acetone-chloroform (1:9 v/v) selectively recovers this compound while retaining polar contaminants. The FSSAI protocol specifies a 20cm column bed height and 2mL/min flow rate, achieving >90% recovery rates as validated through spiked sample studies. Recent advancements incorporate immunoaffinity columns with monoclonal antibodies for higher specificity, though cost considerations limit their use in resource-constrained settings.

Thin-Layer Chromatography (TLC) Quantification

Post-purification analysis utilizes silica gel 60 TLC plates developed in toluene-ethyl acetate-formic acid (6:3:1) mobile phases. Visual detection under 365nm UV light reveals this compound as blue-fluorescent spots (Rf 0.45–0.55). Quantitation via densitometry requires calibration with serial dilutions of certified standards, typically achieving a limit of detection (LOD) of 1μg/kg. Method validation studies demonstrate inter-day precision of ±12% RSD and accuracy within 85–110% recovery ranges for spiked maize samples.

Table 2: Analytical Parameters for this compound Detection

| Parameter | TLC Method | HPLC-FLD | Immunoassay |

|---|---|---|---|

| LOD (μg/kg) | 1.0 | 0.1 | 0.5 |

| LOQ (μg/kg) | 3.0 | 0.3 | 1.5 |

| Precision (% RSD) | 12 | 5 | 15 |

| Recovery Range | 85–110% | 90–105% | 80–120% |

| Analysis Time | 2h | 30min | 1h |

化学反应分析

Metabolic Activation and DNA Adduction

AFB₁ requires metabolic activation to exert genotoxicity. Cytochrome P450 enzymes oxidize AFB₁ to the highly reactive AFB₁-8,9-exo-epoxide , which intercalates into DNA and forms covalent adducts with guanine residues .

Key Reaction Steps:

-

Epoxidation : Conversion of AFB₁ to AFB₁-8,9-exo-epoxide via cytochrome P450 3A4 .

-

DNA Adduction : The exo-epoxide reacts with the N7 atom of guanine via an S<sub>N</sub>2 mechanism, forming 8,9-dihydro-8-(N7-guanyl)-9-hydroxy-AFB₁ (AFB₁-N7-Gua) .

-

Hydrolysis : The epoxide hydrolyzes rapidly in water (rate: 0.6 s⁻¹ at 25°C) but reacts faster with DNA (35 s⁻¹) .

DNA Interaction Parameters:

| Parameter | Value | Source |

|---|---|---|

| DNA binding affinity (K<sub>d</sub>) | 1.4 mM monomer equivalents | |

| Adduct formation rate | 35 s⁻¹ | |

| Hydrolysis acceleration | 0.23 s⁻¹ (pH 6.2 with DNA) |

Degradation Pathways

AFB₁ undergoes enzymatic, microbial, and physical degradation, reducing its bioavailability and toxicity.

Enzymatic Degradation

-

Lignolytic phenoloxidase from Trametes hirsuta degrades 77.9% of AFB₁ without requiring H<sub>2</sub>O<sub>2</sub> .

-

Aspergillus niger RAF106 intracellular extracts degrade 83.64% of AFB₁ in 72 hours .

Ultrasound Degradation

Power ultrasound (80 min exposure) degrades 85.1% of AFB₁ via radical-mediated pathways :

-

Primary pathway : H- and OH- radicals disrupt the C8=C9 double bond in the furan ring.

-

Secondary pathway : H<sub>2</sub>O<sub>2</sub> oxidizes the lactone ring and methoxy group.

Degradation Products from Ultrasound :

| Product Formula | m/z | Structural Modification |

|---|---|---|

| C₁₆H₁₁O₆ | 299.0546 | Loss of CH₃ from methoxy group |

| C₁₆H₁₃O₇ | 317.0652 | Hydration of C8=C9 double bond |

| C₁₅H₁₁O₅ | 271.0598 | Methanol loss from lactone ring |

Computational Insights

Density functional theory (DFT) and molecular docking reveal:

-

Bond reactivity : The C2–C3 bond (bond order: 1.84) is critical for epoxidation and hydroxylation .

-

Atomic charges : C3 in AFB₁ carries a charge of −0.20, shifting to near-zero in AFB₁-epoxide .

-

DNA interaction : AFB₁-epoxide intercalates preferentially into DNA grooves, stabilized by π-π stacking .

Key Computational Findings :

| Property | AFB₁ | AFB₁-Epoxide |

|---|---|---|

| C2–C3 bond order | 1.84 | 1.12 |

| HOMO (eV) | −6.2 | −5.8 |

| LUMO (eV) | −1.9 | −2.3 |

Toxicological Implications

-

Mutagenicity : The AGG→AGT transversion in codon 249 of the TP53 gene is a hallmark of AFB₁-induced hepatocellular carcinoma .

-

Synergy with HBV : AFB₁ adducts synergize with hepatitis B virus to accelerate liver carcinogenesis .

Remediation Strategies

| Method | Efficiency | Mechanism | Reference |

|---|---|---|---|

| Microbial enzymes | 77.9–83.6% | Oxidative cleavage of AFB₁ | |

| Ultrasound | 85.1% | Radical-mediated degradation | |

| Clay adsorption | N/A | AFB₁ sequestration via ion exchange |

This synthesis integrates mechanistic data, degradation pathways, and computational models to elucidate AFB₁'s reactivity, providing a foundation for detoxification strategies.

科学研究应用

Health Risk Assessment

Toxicological Studies

AFB1 is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). Studies have demonstrated its mutagenic properties and its association with liver cancer, particularly in regions where dietary exposure is prevalent. For instance, a systematic review highlighted that AFB1 exposure is linked to growth impairment in children, showing negative associations with weight-for-age (WAZ) and height-for-age (HAZ) z-scores . This underscores the importance of monitoring AFB1 levels in food products to mitigate health risks.

Case Study: AFB1 and Liver Injury

A recent case study utilized network toxicology and molecular docking to explore AFB1's hepatotoxicity. The study identified 156 potential targets associated with liver injury from AFB1 exposure, refining these to 23 core targets involved in cancer-related pathways . Such insights are critical for developing therapeutic strategies against AFB1-induced toxicity.

Food Safety and Regulation

Contamination Monitoring

AFB1 contamination poses a significant risk in agricultural products such as grains, nuts, and seeds. Regular monitoring using high-performance liquid chromatography (HPLC) has been employed to assess AFB1 levels in food samples. For example, a study on imported hazelnuts reported analytical methods for detecting AFB1 at low concentrations, emphasizing the need for stringent food safety regulations .

Mitigation Strategies

Research has focused on various strategies to reduce AFB1 contamination in food supplies. Biocontrol agents like Trametes versicolor have been engineered to degrade AFB1 while simultaneously producing ethanol from contaminated substrates . This dual approach not only addresses contamination but also provides an alternative energy source.

Environmental Applications

Bioremediation Techniques

The application of microorganisms for bioremediation of AFB1-contaminated environments has gained traction. Certain fungal strains have shown promise in degrading AFB1 effectively. For instance, studies indicate that specific strains can reduce AFB1 levels in contaminated agricultural products through enzymatic activity .

Computational Chemistry Applications

In Silico Studies

Computational methods have been employed to understand the chemical behavior of AFB1 and its interactions with biological systems. Various studies utilize molecular docking and dynamics simulations to predict how AFB1 interacts with cellular targets, aiding in the design of inhibitors or detoxifying agents . These computational approaches complement experimental research by providing insights into molecular mechanisms underlying AFB1 toxicity.

Public Health Implications

Nutritional Impact

AFB1 exposure has been linked to malnutrition and stunted growth in children, highlighting its broader implications for public health policies. The meta-analysis indicates that children exposed to higher levels of AFB1 are at increased risk for underweight and stunting . This necessitates public health interventions focusing on reducing dietary exposure to this mycotoxin.

作用机制

相似化合物的比较

Table 1: Key Aflatoxins and Metabolites Compared to AFB1

Key Findings:

Structural Determinants of Toxicity: The C8-C9 double bond in AFB1 is critical for epoxidation and subsequent DNA binding. Saturation (e.g., AFB2a) or hydroxylation (e.g., AFM1) reduces toxicity . AFG1’s cyclopentenone modification reduces DNA adduct stability compared to AFB1 .

Metabolic Pathways: AFB1-8,9-epoxide: The primary carcinogenic metabolite; formed in humans, rats, and mice . Aflatoxicol: A reductive metabolite in ducks, associated with reduced hepatic toxicity .

Species-Specific Metabolism :

- Humans and primates : High conversion rates (~80% in 30 minutes) to water-soluble metabolites (e.g., AFQ1) but retain significant epoxide formation .

- Ducks : Predominantly produce aflatoxicol, correlating with resistance to AFB1-induced HCC .

- Rats and mice : Lower metabolic activity (15–20% conversion) but higher susceptibility due to inefficient detoxification .

Detoxification and Mitigation Strategies

Table 2: Detoxification Methods for AFB1

生物活性

Aflatoxin B1 (AFB1) is a potent mycotoxin produced by certain molds, primarily Aspergillus flavus and Aspergillus parasiticus. It is recognized for its significant biological activity, particularly its carcinogenic properties. This article explores the biological activity of AFB1, including its mechanisms of action, effects on cellular processes, and implications for human and animal health.

AFB1 exerts its biological effects through several mechanisms, primarily involving metabolic activation and interaction with cellular macromolecules. Upon ingestion, AFB1 is metabolized by cytochrome P450 enzymes, notably CYP1A2 and CYP3A4, leading to the formation of highly reactive epoxides. These metabolites can bind to DNA, resulting in mutagenic changes that contribute to carcinogenesis .

Key Metabolic Pathways:

- Activation: AFB1 is converted into AFB1-exo-8,9-epoxide by CYP3A4 and both exo- and endo-8,9-epoxide by CYP1A2.

- Detoxification: Hydroxylation pathways produce less toxic metabolites such as Aflatoxin M1 (AFM1) and Aflatoxin Q1 (AFQ1) .

Biological Effects

The biological effects of AFB1 are dose-dependent and exhibit a non-linear relationship. At low concentrations, AFB1 can stimulate cellular activity, while at higher concentrations, it induces cell death. Research using Vero cells demonstrated that exposure to 1 μM AFB1 resulted in increased cellular viability and metabolic activity, whereas higher concentrations (5 μM and above) significantly decreased these parameters .

Table 1: Biological Activity of AFB1 at Different Concentrations

| Concentration (μM) | Cellular Activity (MTT Assay) | Fluorescent Intensity (GFP Assay) |

|---|---|---|

| 0 | Baseline | Baseline |

| 1 | Increased | Increased |

| 5 | Decreased | Decreased |

| 10 | Decreased | Decreased |

| 20 | Significant Decrease | Significant Decrease |

Case Studies

Several case studies have highlighted the impact of AFB1 exposure in various contexts:

- Animal Studies: In a study involving ducklings, the LD50 for AFB1 was determined to be approximately 20 μg per bird. Symptoms included liver damage and mortality within 24 hours .

- Human Health Implications: Epidemiological studies have linked dietary exposure to AFB1 with increased liver cancer rates in populations consuming contaminated foods. The International Agency for Research on Cancer (IARC) classified AFB1 as a Group 1 carcinogen .

Epigenetic Changes Induced by AFB1

AFB1 exposure has been shown to induce significant epigenetic modifications. Research indicates that it can cause hypermethylation of tumor suppressor genes and hypomethylation of transposable elements in human hepatocyte cells. This dysregulation contributes to the initiation of carcinogenesis .

常见问题

Basic Research Questions

Q. What validated analytical methods are used to quantify AFB1 in food and biological samples, and how are detection limits determined?

- Methodology : Reverse-phase HPLC with fluorescence detection is a gold-standard technique. Samples (e.g., groundnuts, milk) are extracted using immunoaffinity columns, followed by derivatization to enhance fluorescence. Limits of detection (LOD) and quantification (LOQ) are calculated via signal-to-noise (S/N) ratios (e.g., LOD for AFB1: 0.005 ng/mL at S/N=3.9). Validation includes spike-recovery experiments and inter-laboratory reproducibility testing .

- Key Parameters : Column type (C18), mobile phase (water:acetonitrile), fluorescence excitation/emission wavelengths (365/435 nm), and calibration with certified standards .

Q. How is AFB1-induced hepatotoxicity modeled in vitro, and what endpoints are critical for assessing cytotoxicity?

- Experimental Design : HepG2 cells (human hepatoma line) are commonly treated with AFB1 (e.g., 100 µM for 72 hours). Endpoints include:

- Cell viability : MTT or resazurin assays.

- Oxidative stress : Protein carbonyl content via ELISA.

- Apoptosis : Caspase-3 activity and DNA fragmentation (TUNEL assay) .

- Controls : Include untreated cells and positive controls (e.g., hydrogen peroxide for oxidative stress).

Q. What is the metabolic pathway of AFB1 leading to carcinogenicity, and which enzymes are pivotal in its activation?

- Mechanism : AFB1 is bioactivated by cytochrome P450 isoforms (e.g., CYP3A4, CYP1A2) to AFB1-8,9-epoxide. This reactive metabolite binds to DNA, forming 2,3-dihydro-2-(N7-guanyl)-3-hydroxyaflatoxin B1 adducts, which induce G→T transversions in TP53 .

- Key Assays : Microsomal incubation with NADPH, followed by DNA adduct quantification via HPLC or LC-MS .

Advanced Research Questions

Q. What advanced techniques identify and quantify AFB1-DNA adducts, and how do these adducts inform mutagenesis risk?

- Methods :

- Adduct Isolation : DNA hydrolysis with formic acid, followed by preparative HPLC to isolate the major adduct (2,3-dihydro-2-(N7-guanyl)-3-hydroxythis compound) .

- Structural Confirmation : NMR and high-resolution mass spectrometry (HRMS) for stereochemical analysis (trans-configuration of hydroxyl and guanine groups) .

Q. How do species-specific cytochrome P450 isoforms influence AFB1 bioactivation, and what models address inter-species variability?

- Approach :

- Reconstituted Enzymes : Human liver microsomes or recombinant CYP3A4/CYP1A2 are incubated with AFB1 and cofactors. Activity is measured via umuC gene response in Salmonella typhimurium TA1535/pSK1002 .

- Inhibition Studies : Use of troleandomycin (CYP3A4 inhibitor) or 7,8-benzoflavone (activator) to confirm isoform specificity .

Q. What experimental designs evaluate novel compounds (e.g., coumarin, vitamin E) in mitigating AFB1 toxicity in vivo?

- In Vivo Model : Nile tilapia (Oreochromis niloticus) fed AFB1-contaminated diets (e.g., 1 mg/kg feed) for 8 weeks.

- Intervention : Co-administration of coumarin (100 mg/kg feed) or vitamin E (200 IU/kg feed).

- Endpoints :

- Toxin Residuals : LC-MS/MS quantification in liver tissue.

- Biomarkers : Serum ALT/AST for hepatotoxicity; glutathione peroxidase (GPx) for oxidative stress .

Methodological Best Practices

Q. How are antibody-based assays optimized for AFB1 detection, and what cross-reactivity challenges arise?

- Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。